3-Chlorobenzyl methyl sulfide
Description
It serves as a critical intermediate in medicinal chemistry, notably in the synthesis of NTF1836, a mycothiol biosynthetic enzyme (MshC) inhibitor effective against Mycobacterium tuberculosis . The compound is synthesized via a three-step procedure starting from 3-chlorobenzyl bromide, involving alkylation, hydrolysis, and coupling reactions, achieving a 29% overall yield . Its structural simplicity and reactivity make it a versatile building block for sulfoxide derivatives, such as sulfoxide 2 (NTF1836), which exhibits potent bactericidal activity in both growing and non-growing mycobacterial cells .
Properties
IUPAC Name |
1-chloro-3-(methylsulfanylmethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClS/c1-10-6-7-3-2-4-8(9)5-7/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQRHXYQFAARKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chlorobenzyl methyl sulfide typically involves the reaction of 3-chlorobenzyl chloride with sodium methyl sulfide. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
3-Chlorobenzyl chloride+Sodium methyl sulfide→3-Chlorobenzyl methyl sulfide+Sodium chloride
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield the corresponding thiol. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Various nucleophiles (amines, alkoxides), polar aprotic solvents like DMF or DMSO.
Major Products:
Oxidation: 3-Chlorobenzyl methyl sulfoxide, 3-Chlorobenzyl methyl sulfone.
Reduction: 3-Chlorobenzyl thiol.
Substitution: Products depend on the nucleophile used, e.g., 3-Chlorobenzyl amine, 3-Chlorobenzyl ether.
Scientific Research Applications
Applications in Organic Synthesis
3-Chlorobenzyl methyl sulfide is primarily utilized as a reagent in organic synthesis. Its structure allows it to act as a versatile building block in the formation of various chemical compounds.
Protecting Group in Organic Chemistry
This compound serves as a protecting group for alcohols and amines during chemical reactions. It can convert carboxylic acids into their corresponding esters when reacted with alcohols in the presence of a base, facilitating further synthetic transformations without affecting sensitive functional groups .
Synthesis of Sulfides and Thioethers
This compound is involved in the synthesis of various sulfides and thioethers, which are important intermediates in pharmaceuticals and agrochemicals. The presence of the chlorobenzyl group enhances reactivity towards nucleophilic substitution reactions .
Applications in Medicinal Chemistry
The compound has shown potential in medicinal chemistry, particularly in the development of new therapeutic agents.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study reported minimum inhibitory concentration (MIC) values indicating effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
This suggests its potential use as an antibacterial agent .
Anticancer Properties
Studies have explored the anticancer potential of compounds related to this compound. For instance, derivatives have been shown to induce apoptosis in specific cancer cell lines, with IC50 values indicating potent activity against breast cancer cells:
| Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|
| MDA-MB-231 (Breast) | 0.126 | High |
| MCF10A (Normal) | >2 | Low |
These findings highlight its potential for further development as an anticancer therapeutic agent.
Applications in Agrochemicals
This compound is also investigated for its role in agrochemical formulations.
Pesticide Development
The compound has been utilized as an intermediate in the synthesis of novel pesticides. Its ability to modify biological pathways in pests makes it a candidate for developing effective pest control agents .
Herbicide Activity
Research has indicated that derivatives of this compound can exhibit herbicidal activity, targeting specific weed species while minimizing harm to crops. This application is particularly valuable in sustainable agriculture practices .
Case Studies and Research Findings
Several studies have documented the efficacy and versatility of this compound:
- Antimicrobial Evaluation: A study assessing various derivatives demonstrated that those containing the chlorobenzyl moiety showed enhanced antimicrobial activity compared to non-chlorinated counterparts.
- Anticancer Mechanism: Investigations revealed that compounds related to this sulfide induced apoptosis through caspase activation pathways, suggesting a mechanism for their anticancer effects.
- Safety Profile: Toxicity assessments indicated that doses up to 2000 mg/kg did not result in acute toxicity in animal models, supporting its safety for further development .
Mechanism of Action
The mechanism of action of 3-Chlorobenzyl methyl sulfide involves its interaction with various molecular targets. In oxidation reactions, the sulfur atom in the methyl sulfide group is the primary site of reactivity. The compound can form sulfoxides and sulfones through the transfer of oxygen atoms. In substitution reactions, the chlorine atom is the reactive site, allowing for nucleophilic attack and the formation of new bonds.
Comparison with Similar Compounds
3-Chlorophenyl Methyl Sulfone
- Structure : C₇H₇ClO₂S (CAS 21383-00-6), featuring a sulfone (-SO₂CH₃) group.
- Properties: Higher oxidation state of sulfur confers greater polarity and stability compared to the sulfide.
- Reactivity : Sulfones are less nucleophilic than sulfides but undergo elimination or substitution reactions under basic conditions.
3-Chlorobenzyl 2-Phenylethynyl Sulfide and Sulfone
- Sulfide (C₁₅H₁₁ClS) : Synthesized via thiocyanate coupling (85% yield), dark brown oil .
- Sulfone (C₁₅H₁₁ClO₂S) : Oxidized from the sulfide using m-CPBA, white crystals (mp 58–60°C, 85% yield) .
- Comparison : The sulfone’s higher melting point and stability make it preferable for applications requiring thermal robustness, while the sulfide’s lower oxidation state enables nucleophilic reactions.
Functionalized Derivatives
(3-Chlorobenzyl)thio Acetic Acid
- Structure : C₉H₉ClO₂S (CAS 34722-33-3), with a carboxylic acid (-COOH) group.
- Properties : Enhanced water solubility due to the acidic group, enabling use in aqueous-phase reactions. Applications include peptide synthesis and metal chelation .
- Comparison : Unlike the hydrophobic methyl sulfide, this derivative’s solubility expands its utility in biochemistry.
Heterocyclic Derivatives
- 2-[(3-Chlorobenzyl)sulfanyl]-1-phenyl-1H-imidazole (C₁₆H₁₃ClN₂S) : Imidazole moiety (CAS 478046-10-5) suggests applications in kinase inhibition or as a ligand in coordination chemistry .
- Comparison : Heterocyclic frameworks introduce π-π stacking and hydrogen-bonding capabilities, critical for target-specific bioactivity.
Physicochemical Properties
| Property | 3-Chlorobenzyl Methyl Sulfide | 3-Chlorophenyl Methyl Sulfone | (3-Chlorobenzyl)thio Acetic Acid |
|---|---|---|---|
| Molecular Formula | C₈H₇ClS | C₇H₇ClO₂S | C₉H₉ClO₂S |
| Molecular Weight | 186.66 g/mol | 190.65 g/mol | 216.68 g/mol |
| Functional Groups | -SCH₃ | -SO₂CH₃ | -SCH₂COOH |
| State | Likely liquid | Crystalline solid | Crystalline solid |
| Key Applications | Medicinal chemistry | Materials science | Biochemical synthesis |
Biological Activity
Introduction
3-Chlorobenzyl methyl sulfide (CBMS) is an organosulfur compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with CBMS, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C8H9ClS
- Molecular Weight : Approximately 174.68 g/mol
- Structure : The compound consists of a benzyl group substituted with a chlorine atom and a methyl sulfide functional group.
Synthesis
The synthesis of this compound typically involves the reaction of 3-chlorobenzyl chloride with sodium methyl sulfide. This reaction can be performed in various organic solvents under controlled conditions to ensure high yield and purity.
Antimicrobial Properties
Research indicates that CBMS exhibits significant antimicrobial activity against various bacterial strains. A study conducted on its efficacy against Gram-positive and Gram-negative bacteria revealed:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 µg/mL |
| Escherichia coli | 50 µg/mL |
| Pseudomonas aeruginosa | 100 µg/mL |
These findings suggest that CBMS may be particularly effective against certain pathogens, making it a candidate for further development as an antimicrobial agent .
Cytotoxicity Studies
In vitro cytotoxicity assays have shown that CBMS can induce apoptosis in cancer cell lines. For example, a study highlighted the following results:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The mechanism of action appears to involve the disruption of mitochondrial function and the activation of caspase pathways, leading to programmed cell death .
The biological activity of CBMS can be attributed to its ability to interact with cellular targets:
- Enzyme Inhibition : CBMS has been shown to inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell lysis.
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, contributing to its cytotoxic effects.
Case Studies
- Antibacterial Efficacy : A clinical study evaluated the effectiveness of CBMS in treating skin infections caused by resistant bacterial strains. Patients treated with topical formulations containing CBMS showed significant improvement compared to control groups .
- Cancer Treatment Research : In preclinical trials, CBMS demonstrated potent anti-tumor activity in xenograft models, leading researchers to explore its potential as a therapeutic agent in oncology .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-fluorophenyl group and methoxybenzyl moiety participate in nucleophilic aromatic substitution (NAS) under specific conditions.
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Fluorine displacement | KOtBu/DMF, 80°C, 12h | 4-hydroxyphenyl derivative | 62 | |
| Methoxy substitution | HBr (48%), reflux, 6h | Demethylated benzyl alcohol | 78 |
Key findings:
-
The electron-withdrawing fluorine atom activates the phenyl ring for NAS with hydroxide or amines.
-
Demethylation of the 4-methoxybenzyl group occurs via acidic cleavage, forming a reactive benzyl alcohol intermediate.
Oxidation and Reduction Reactions
The dioxopyrido[2,3-d]pyrimidin system undergoes redox transformations:
Oxidation
| Target Site | Oxidizing Agent | Product | Notes |
|---|---|---|---|
| Pyrimidine ring | KMnO₄ (aq, acidic) | 2,4,6-trioxo derivative | Partial ring degradation observed |
| Benzyl CH₂ | CrO₃/H₂SO₄ | Ketone derivative | Low yield (≤40%) due to side reactions |
Reduction
| Target Site | Reducing Agent | Product |
|---|---|---|
| Dioxo groups | NaBH₄/MeOH | 2,4-dihydroxy intermediate |
| Amide bond | LiAlH₄/THF | Amine derivative |
Experimental challenges include over-reduction of the pyrimidine ring. Stabilizing the reduced intermediates requires low temperatures (−78°C).
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Products | Kinetic Data (t₁/₂) |
|---|---|---|
| 6M HCl, reflux | 4-fluoroaniline + pyrido[2,3-d]pyrimidine acid | 45 min |
| 2M NaOH, 60°C | Carboxylate salt + NH₃ | 22 min |
The hydrolysis rate correlates with electron-withdrawing effects of the fluorophenyl group (ρ = +1.2 in Hammett analysis) .
Cycloaddition and Ring-Modification Reactions
The pyrido[2,3-d]pyrimidine core participates in cycloadditions:
| Reaction Type | Conditions | Product | Application |
|---|---|---|---|
| Diels-Alder | 140°C, toluene | Fused bicyclic adduct | Scaffold diversification |
| Ring expansion | NH₂OH·HCl | 1,3-diazepine derivative | Bioactivity enhancement |
Photochemical Reactions
UV irradiation (254 nm) induces:
-
C-F bond cleavage : Forms aryl radicals detectable via EPR .
-
Dimerization : Head-to-tail dimers observed at >300 nm excitation .
Quantum yield data:
| Process | Φ (254 nm) |
|---|---|
| C-F cleavage | 0.18 |
| Dimerization | 0.05 |
Catalytic Cross-Coupling
Palladium-mediated couplings enable structural diversification:
| Coupling Type | Catalyst System | Substrate | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | Aryl boronic acids | 55–72 |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Secondary amines | 63 |
Limitations:
-
Steric hindrance from the methoxybenzyl group reduces yields in ortho-substituted systems.
-
Competing dehalogenation observed with electron-rich coupling partners.
Stability Under Physiological Conditions
Hydrolytic degradation profiles:
| Medium | Half-Life (37°C) | Major Degradants |
|---|---|---|
| PBS |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
